HO-Peg19-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HO-Peg19-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-Octadecaoxahexapentacontane-1,56-diol, is a linear polyethylene glycol with two terminal hydroxyl groups . It is prepared by polymerization of ethylene oxide . The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (44 is the molecular mass of one repeating unit) .

Molecular Structure Analysis

The molecular structure of this compound is H-(O-CH2-CH2)n-OH . The number of repeating ethylene oxide units (CH2CH2O) or the degree of polymerization is calculated by dividing the PEG molecular weight by 44 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 855.01 . It is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . It is not soluble in ether . The density of PEG is approximately 1.125 g/mL .

Wissenschaftliche Forschungsanwendungen

Biocompatibility and Surface Coating

Polyethylene glycol (PEG), including HO-Peg19-OH, is notable for its biocompatibility. This property is utilized in creating biocompatible surface coatings. A notable study demonstrated the development of a method for grafting PEG onto activated silica films, enhancing their biocompatibility due to PEG's nonimmunogenicity, nonantigenicity, and protein rejection capabilities (Alcantar, Aydil, & Israelachvili, 2000).

Enhanced Stability and Dispersion of Nanoparticles

Research has shown that PEGylation, including the use of cyclic PEG without chemical inhomogeneity, can significantly enhance the dispersion stability of nanoparticles like silver nanoparticles (AgNPs) against physiological conditions. This stability is crucial for biological applications (Oziri et al., 2021).

Acid-Degradable Hydrogel Fabrication

This compound has been used in the synthesis of acid-degradable hydrogels. A study demonstrated the fabrication of a whole polyethylene glycol-based hydrogel using HO-PEG with a cinnamaldehyde acetal unit. This hydrogel can degrade in acidic conditions, showing potential for controlled release applications (Zhao et al., 2020).

Cancer Diagnosis and Therapy

In the field of oncology, Holmium-based nanoparticles modified by PEG have been synthesized for dual-modal imaging in cancer diagnosis, combining x-ray computed tomography and magnetic resonance imaging. These nanoparticles exhibit low cytotoxicity and good biocompatibility, making them promising for medical imaging applications (Zhang et al., 2021).

Environmentally Responsive Polyurethanes

This compound is also used in synthesizing environmentally responsive segmented polyurethanes. These polymers exhibit diverse properties like oleophobicity, hydrophobicity, and hydrophilicity, depending on the polarity of the contacting medium. Such dynamic transformation of surface activity has potential applications in various fields (Vaidya & Chaudhury, 2002).

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H78O20/c39-1-3-41-5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-29-31-55-33-35-57-37-38-58-36-34-56-32-30-54-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-42-4-2-40/h39-40H,1-38H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXFXBCVJGXGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018298 |

Source

|

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxahexapentacontane-1,56-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

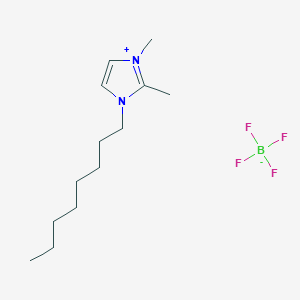

![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)

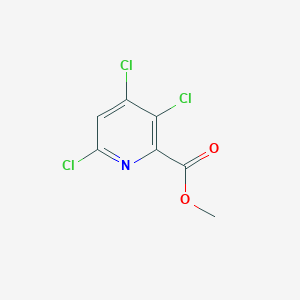

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

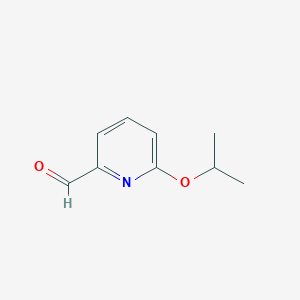

![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B3262043.png)

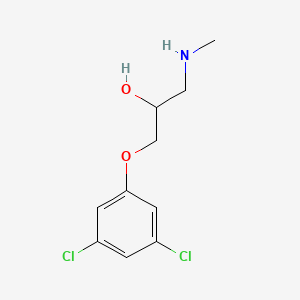

![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)